(2S,3S)-3-Methyl-2-phenylcyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-Methyl-2-phenylcyclopentan-1-one is a chiral cyclopentanone derivative with a unique structure that includes a phenyl group and a methyl group attached to a cyclopentanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Methyl-2-phenylcyclopentan-1-one can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a β-ketoester, using chiral catalysts or enzymes. For example, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric reduction processes using engineered bacteria containing carbonyl reductase and glucose dehydrogenase. These methods are environmentally friendly, simple to operate, and suitable for industrial amplification .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-3-Methyl-2-phenylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or other reduced forms.
Substitution: The phenyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under various conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted cyclopentanone derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-Methyl-2-phenylcyclopentan-1-one has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes .
Wirkmechanismus
The mechanism by which (2S,3S)-3-Methyl-2-phenylcyclopentan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its mechanism of action are essential to understand its full potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3S)-3-Amino-2-hydroxybutanoic acid
- (2S,3S)-2,3-Butanediol
- (2S,3S)-3-Formyl-2-((4-nitrophenyl)sulfonyl)aminomethyl
Uniqueness
(2S,3S)-3-Methyl-2-phenylcyclopentan-1-one is unique due to its specific stereochemistry and the presence of both phenyl and methyl groups on the cyclopentanone ring. This combination of features makes it a valuable compound for asymmetric synthesis and research applications .
Eigenschaften
CAS-Nummer |
824390-70-7 |
---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(2S,3S)-3-methyl-2-phenylcyclopentan-1-one |
InChI |
InChI=1S/C12H14O/c1-9-7-8-11(13)12(9)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3/t9-,12-/m0/s1 |
InChI-Schlüssel |
MODWSJCNUNCNKR-CABZTGNLSA-N |
Isomerische SMILES |
C[C@H]1CCC(=O)[C@@H]1C2=CC=CC=C2 |
Kanonische SMILES |
CC1CCC(=O)C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.